
4-((3-Ethyl-4-iodophenyl)ethynyl)-4'-pentyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Ethyl-4-iodophenyl)ethynyl)-4’-pentyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an ethyl group, an iodine atom, and a pentyl chain attached to a biphenyl core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Ethyl-4-iodophenyl)ethynyl)-4’-pentyl-1,1’-biphenyl typically involves multiple steps. One common method includes the following steps:
Synthesis of 3-Ethyl-4-iodophenylacetylene: This can be achieved by reacting 3-ethyl-4-iodophenylacetylene with a suitable base under specific conditions.
Coupling Reaction: The 3-ethyl-4-iodophenylacetylene is then coupled with 4’-pentyl-1,1’-biphenyl using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-((3-Ethyl-4-iodophenyl)ethynyl)-4’-pentyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-((3-Ethyl-4-iodophenyl)ethynyl)-4’-pentyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of 4-((3-Ethyl-4-iodophenyl)ethynyl)-4’-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets. The iodine atom and ethynyl group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, making it useful in research and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Ethyl-4-iodophenyl)ethynyl-trimethylsilane
- (3-Ethyl-4-iodophenyl)trimethylsilane
Uniqueness
4-((3-Ethyl-4-iodophenyl)ethynyl)-4’-pentyl-1,1’-biphenyl is unique due to its specific structural features, such as the combination of an ethyl group, iodine atom, and pentyl chain on a biphenyl core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C27H27I |
|---|---|
Peso molecular |
478.4 g/mol |
Nombre IUPAC |
2-ethyl-1-iodo-4-[2-[4-(4-pentylphenyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C27H27I/c1-3-5-6-7-21-10-15-25(16-11-21)26-17-12-22(13-18-26)8-9-23-14-19-27(28)24(4-2)20-23/h10-20H,3-7H2,1-2H3 |
Clave InChI |
MGNKUAYHKHVTHX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)I)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


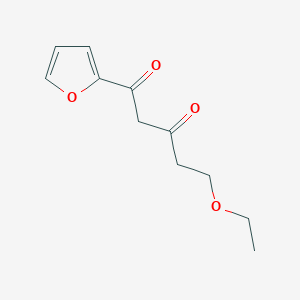
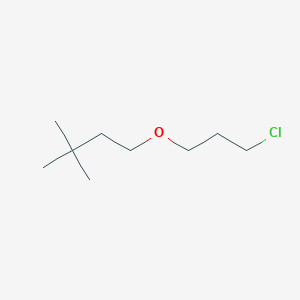
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid](/img/structure/B13642648.png)
![2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13642652.png)
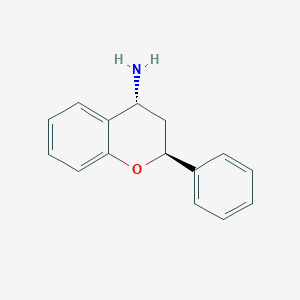
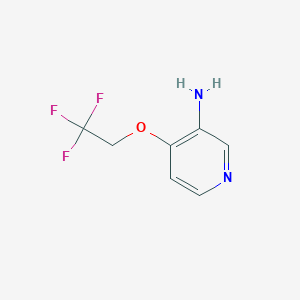
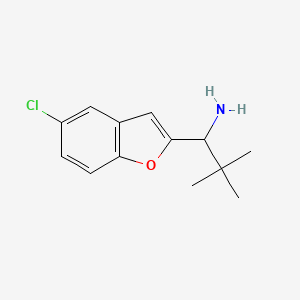




![1-[4-(1-Iodoethenyl)phenyl]ethanone](/img/structure/B13642709.png)


